molecular formula C6H8Cl2O3 B1585099 Ethyl 2,2-dichloro-3-oxobutanoate CAS No. 6134-66-3

Ethyl 2,2-dichloro-3-oxobutanoate

Cat. No. B1585099
CAS RN: 6134-66-3
M. Wt: 199.03 g/mol
InChI Key: BLLMZKROLCVGEC-UHFFFAOYSA-N
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Description

Ethyl 2,2-dichloro-3-oxobutanoate is a chemical compound with the molecular formula C6H8Cl2O3 and a molecular weight of 199.03 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 2,2-dichloro-3-oxobutanoate is 1S/C6H8Cl2O3/c1-3-11-5(10)6(7,8)4(2)9/h3H2,1-2H3 . The structure analysis of this compound is not available in the search results.


Physical And Chemical Properties Analysis

Ethyl 2,2-dichloro-3-oxobutanoate is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density are not available in the search results.

Scientific Research Applications

Synthesis and Molecular Structure Studies

  • Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, is used as a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles, including oxazoles, thiazoles, and imidazoles, using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).
  • Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, synthesized through Knoevenagel condensation, is structurally analyzed via spectral studies and X-ray diffraction, indicating its potential in antimicrobial and antioxidant applications (Kumar et al., 2016).

Enzyme-Catalyzed Asymmetric Reduction

  • Studies show that enzyme-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, a closely related compound, is effective in organic solvent-water diphasic systems, overcoming substrate and product inhibition issues (Shimizu et al., 1990).
  • The reduction of keto esters, like ethyl 2-methyl-3-oxobutanoate, by marine microalgae shows promising results in stereoselective reductions, which is relevant for chemical synthesis (Ishihara et al., 2001).

Analytical Chemistry Applications

  • Ethyl 3-oxobutanoate has been used in a gas chromatographic method for determining trace nitrite, demonstrating its utility in environmental and biological analyses (Mitsuhashi, 1993).

Stereoselective Synthesis and Catalysis

  • The compound has been involved in the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by microbial aldehyde reductase, showing its importance in producing chiral compounds (Kataoka et al., 1999).
  • The synthesis of a novel pyrazole derivative, starting from (E)-ethyl 2-benzylididene-3-oxobutanoate, highlights the use of ethyl 3-oxobutanoate derivatives in creating complex molecules with potential pharmaceutical applications (Naveen et al., 2021).

Biocatalytic Reduction in Organic Chemistry

  • Research on the stereoselective biocatalytic reduction of ethyl 4-chloro-3-oxobutanoate by Escherichia coli transformant cells shows its applicability in biocatalysis and the production of enantiopure compounds (Kizaki et al., 2001).
  • Ethyl 2,2-disubstituted-3-oxobutanoates' biocatalytic reduction to enantiopure hydroxyl esters using Klebsiella pneumoniae cells demonstrates the use of ethyl 3-oxobutanoate derivatives in enantioselective enzyme-catalyzed reactions (Halder et al., 2015).

Safety And Hazards

Ethyl 2,2-dichloro-3-oxobutanoate is classified under GHS07 and has a signal word of "Warning" . It has hazard statements H227, H302, H315, H319, H335 . The precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

ethyl 2,2-dichloro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2O3/c1-3-11-5(10)6(7,8)4(2)9/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLMZKROLCVGEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210248
Record name Ethyl 2,2-dichloroacetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-dichloro-3-oxobutanoate

CAS RN

6134-66-3
Record name Butanoic acid, 2,2-dichloro-3-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6134-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,2-dichloroacetoacetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2,2-dichloroacetoacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,2-dichloroacetoacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Giannopoulos, N Katsoulakis - Synthesis, 2022 - thieme-connect.com
A new method for the α,α-dichlorination of β-keto esters using Oxone/aluminum trichloride mixture in aqueous medium has been developed. This useful process has also been applied …
Number of citations: 1 www.thieme-connect.com

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